N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the indole moiety. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, yielding the corresponding indole in a 40-50% yield . Further steps involve the formation of the pyrazole ring and the final coupling to form the target compound. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro groups. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be compared with other indole derivatives and pyrazole-containing compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a simpler structure.
5-amino-pyrazoles: Known for their diverse applications in organic and medicinal chemistry. The uniqueness of this compound lies in its combined indole and pyrazole moieties, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12(2)11-23-10-9-13-15(6-4-8-17(13)23)20-19(24)18-14-5-3-7-16(14)21-22-18/h4,6,8-10,12H,3,5,7,11H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
CKYPWLHQTLVHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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